Chiral Identity Differentiation: (R)- vs. (S)-Enantiomer Procurement and Stereochemical Fidelity for Asymmetric SAR Studies
The target compound is available as two discrete enantiomers with distinct CAS registry numbers: (R)-2-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride (CAS 1049741-27-6) and (S)-2-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride (CAS 1217836-26-4) . These are unambiguously differentiated in chemical supply chains by optical rotation and/or chiral HPLC retention time, with individual vendors reporting enantiomeric purities of ≥98% for each stereoisomer . By contrast, racemic mixtures or enantiomerically ambiguous material do not carry this level of certification. In the structurally related γ-benzylproline ASCT2 inhibitor series, stereochemistry at the proline α-carbon is fixed (L-proline configuration), and substitution at the γ-position is explicitly specified as (R)-configuration, demonstrating that stereochemical identity is non-negotiable for reproducible biological activity data [1].
| Evidence Dimension | Enantiomeric identity and certified purity |
|---|---|
| Target Compound Data | (R)-enantiomer: CAS 1049741-27-6, purity ≥95–98%; (S)-enantiomer: CAS 1217836-26-4, purity ≥98% |
| Comparator Or Baseline | Racemic or unspecified stereochemistry mixture: no certified enantiomeric excess; ambiguous CAS indexing |
| Quantified Difference | Discrete CAS numbers with vendor-certified enantiomeric purity ≥95–98% vs. undefined enantiomeric composition |
| Conditions | Commercial supply specifications from multiple independent vendors (AKSci, Chemenu, SL Pharmechem, Leyan, Apeptide) |
Why This Matters
Procurement of a defined enantiomer with certified purity is essential for generating interpretable SAR data; use of racemic material introduces uncontrolled variables that can mask or distort stereospecific biological activity.
- [1] Singh K et al. Bioorg Med Chem Lett. 2017;27(3):398-402. Table 1: All active compounds specified as (R)-γ-substituted-L-proline configuration. View Source
